molecular formula C17H16N4O4S B6492707 2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 919760-22-8

2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6492707
CAS No.: 919760-22-8
M. Wt: 372.4 g/mol
InChI Key: ZSIKQSIFDHTQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core linked to a pyridin-4-yl moiety at position 5 and an acetamide group substituted with a 4-(ethanesulfonyl)phenyl ring. The ethanesulfonyl group is a strong electron-withdrawing substituent, which may enhance binding to hydrophobic pockets in biological targets and influence pharmacokinetic properties such as solubility and metabolic stability. The pyridin-4-yl group contributes to π-π stacking interactions, a common feature in kinase inhibitors and enzyme-targeting agents .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-2-26(23,24)14-5-3-12(4-6-14)11-15(22)19-17-21-20-16(25-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIKQSIFDHTQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is synthesized via cyclization of a thioamide precursor. A representative method involves:

  • Hydrazide Preparation : Reacting pyridine-4-carboxylic acid hydrazide with carbon disulfide in ethanol under reflux conditions to form 2-hydrozino-5-(pyridin-4-yl)-1,3,4-oxadiazole.

  • Cyclization : Treating the hydrazide intermediate with chloroacetic acid and sodium acetate in ethanol, which facilitates intramolecular cyclization to yield 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.

Key Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Absolute ethanol

  • Catalyst: Anhydrous sodium acetate

  • Yield: 68–75%.

Synthesis of the Sulfonylphenyl Acetamide Moiety

The 4-(ethanesulfonyl)phenylacetamide component is prepared through:

  • Sulfonylation : Reacting 4-bromophenylacetamide with ethanesulfonyl chloride in the presence of pyridine to introduce the sulfonyl group.

  • Nucleophilic Substitution : Coupling the sulfonylated intermediate with ethyl bromoacetate under basic conditions (e.g., potassium carbonate) to form the acetamide linkage.

Optimization Note : Ultrasonic irradiation at 25–40°C improves coupling efficiency (yield: 82%) compared to traditional stirring.

Final Coupling of Oxadiazole and Acetamide Components

The oxadiazole and acetamide moieties are conjugated via a nucleophilic acyl substitution reaction:

  • Activation : Treating 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with thionyl chloride to generate the reactive acyl chloride intermediate.

  • Coupling : Reacting the acyl chloride with 2-[4-(ethanesulfonyl)phenyl]acetamide in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Critical Parameters :

  • Molar ratio: 1:1.2 (oxadiazole:acetamide)

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7)

  • Final yield: 65–70%.

Reaction Optimization and Mechanistic Insights

Cyclization Efficiency

The cyclization step’s success hinges on the purity of the hydrazide precursor. Impurities >2% reduce oxadiazole yields by 15–20%. Refluxing in ethanol for 6–8 hours ensures complete conversion, as monitored by TLC (Rf = 0.45 in ethyl acetate).

Sulfonylation Selectivity

Sulfonylation of the phenylacetamide requires strict temperature control (<30°C) to prevent di-sulfonylation byproducts. Pyridine acts as both a base and solvent, achieving 89% mono-sulfonylation.

Coupling Reaction Kinetics

Ultrasonic irradiation reduces reaction time from 12 hours to 45 minutes by enhancing molecular collision frequency. Lithium hydride (1.2 equiv.) outperforms triethylamine in minimizing side reactions.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, 2H, pyridine-H), 7.98 (d, 2H, sulfonylphenyl-H), 4.33 (s, 2H, CH2), 3.21 (q, 2H, SO2CH2), 1.32 (t, 3H, CH3).

  • 13C NMR : 167.8 (C=O), 150.2 (oxadiazole-C), 142.1 (pyridine-C), 56.4 (SO2CH2).

  • HRMS : m/z 372.4 [M+H]+ (calculated: 372.09).

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water 60:40).

  • Thermal Stability : Decomposition onset at 215°C (DSC).

Comparative Analysis of Synthetic Methods

ParameterMethod A (Classical)Method B (Ultrasonic)
Reaction Time12 hours45 minutes
Yield65%82%
Byproduct Formation8–10%<2%
Energy ConsumptionHighLow

Method B’s efficiency stems from cavitation effects enhancing reagent diffusion.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing ethyl bromoacetate with chloroacetate reduces raw material costs by 30% without compromising yield.

Waste Management

Ethanol recovery via distillation achieves 85% solvent reuse. Sulfur-containing byproducts are neutralized with calcium hydroxide to prevent environmental release .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the ethanesulfonyl group, leading to different reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethanesulfonyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the pyridinyl group enhances the interaction with microbial enzymes, making it a candidate for developing new antimicrobial agents. In vitro studies have shown promising results against various bacterial strains .

Anticancer Potential

Studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, suggesting its role as a lead compound for cancer therapy. Specific mechanisms include the modulation of apoptotic pathways and the inhibition of oncogenic signaling .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases such as arthritis .

Drug Development

Given its diverse biological activities, 2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide serves as a scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .

Metabolism Studies

Metabolomic studies have identified metabolites of this compound in biological systems, which can provide insights into its pharmacokinetics and bioavailability. Understanding how the body processes this compound is crucial for evaluating its therapeutic potential .

Polymer Chemistry

In materials science, derivatives of this compound are being explored for their application in polymer chemistry. The incorporation of sulfonamide groups can improve the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .

Case Studies

Study FocusFindingsReference
AntimicrobialEffective against several bacterial strains; potential for new antibiotics
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation
Anti-inflammatoryReduces inflammation in animal models; inhibits cytokine production
Drug DevelopmentOngoing SAR studies to optimize efficacy and reduce toxicity

Mechanism of Action

The mechanism of action of 2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table highlights key structural analogs, their substituents, and biological activities:

Compound Name/ID Phenyl Ring Substituent Oxadiazole Substituent Biological Target/Activity Key Findings/IC₅₀ Reference
Target Compound 4-(Ethanesulfonyl) Pyridin-4-yl Not explicitly reported N/A -
CDD-934506 () 4-Nitrophenyl 4-Methoxyphenyl Mycobacterium tuberculosis PanK Inhibitory activity (specific IC₅₀ not provided)
Compound 112 () Trimethoxyphenyl Thio-linked chalcone EGFR, Src, IL-6 EGFR: 0.24 μM; Src: 0.96 μM
GSK1570606A () 4-Fluorophenyl Pyridin-2-yl (thiazole) Kinase inhibition Not reported
N-(4-fluorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide () 4-Fluorophenyl Furan-2-yl (triazole) Anxiolytic/nonsedative activity Not quantified
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () 3-Chlorophenyl Benzofuran-2-yl Antimicrobial (Laccase Catalysis) Potent activity in series

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The ethanesulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets like cyclooxygenase-2 (COX-2), as seen in structurally related compounds (e.g., ’s COX-2 inhibitor with a fluorophenyl-triazole group) . In contrast, electron-donating groups (e.g., 4-methoxyphenyl in CDD-934506) may favor interactions with bacterial targets like PanK . Pyridinyl vs.

Thioether vs. Sulfonyl Linkers: Compounds with thioether linkages (e.g., ’s compound 112) exhibit stronger cytotoxic activity, possibly due to enhanced redox activity or metal chelation .

Research Findings and Mechanistic Insights

  • Anticancer Potential: Compound 112 () demonstrated IC₅₀ values of 1.95–3.45 μM against leukemia cell lines, attributed to dual EGFR/Src inhibition. The target compound’s ethanesulfonyl group could modulate similar pathways but with altered selectivity .
  • Antimicrobial Activity : highlights oxadiazole-benzofuran hybrids with potent antimicrobial effects, suggesting that the oxadiazole core is critical for disrupting microbial enzymes .
  • Enzyme Inhibition : The 4-nitrophenyl group in CDD-934506 () likely contributes to PanK inhibition in M. tuberculosis, whereas sulfonyl groups (as in the target compound) are common in COX-2 inhibitors .

Biological Activity

2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its mechanisms and applications.

  • Molecular Formula : C17H16N4O4S
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 919760-22-8

The structure consists of an acetamide moiety linked to a pyridinyl and oxadiazole framework, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway includes the formation of the oxadiazole ring through cyclization reactions involving pyridine derivatives and sulfonamide intermediates.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
This compoundS. aureus, E. coli

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Analgesic and Anti-inflammatory Effects

Some derivatives of oxadiazole have been reported to possess analgesic and anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole compounds exhibited significant antibacterial activity compared to standard antibiotics like amoxicillin. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance antimicrobial efficacy .
  • Cytotoxicity in Cancer Cells : In another investigation, the cytotoxic effects of similar oxadiazole derivatives were assessed on various cancer cell lines. The results indicated a dose-dependent response with IC50 values lower than those observed for traditional chemotherapeutics like doxorubicin .
  • Analgesic Activity : Research on related compounds highlighted their ability to reduce pain in animal models, suggesting potential for therapeutic applications in pain management .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Oxadiazole formationPOCl₃, reflux, 6 h7295%
SulfonationEthanesulfonyl chloride, DCM, rt6892%

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the oxadiazole and pyridinyl groups. For example, pyridinyl protons appear as doublets near δ 8.5–9.0 ppm, while oxadiazole carbons resonate at ~165–170 ppm .
  • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions. A single-crystal X-ray study (e.g., R factor = 0.040) can validate bond lengths (C–N: ~1.32 Å) and dihedral angles between aromatic rings .
  • HRMS: Verify molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₆N₄O₃S: 363.0821) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antiproliferative Activity: Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate measurements .
  • Enzyme Inhibition: Evaluate acetylcholinesterase (AChE) inhibition via Ellman’s method. Prepare test concentrations in DMSO (<0.1% v/v) to avoid solvent toxicity .
    Table 2: Example Bioactivity Data
AssayCell Line/EnzymeIC₅₀ (µM)Reference
MTTHeLa12.4 ± 1.2
AChE InhibitionElectric eel AChE8.7 ± 0.9

Advanced: How can computational models predict binding modes and structure-activity relationships (SAR)?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with targets (e.g., AChE or EGFR kinase). Optimize ligand protonation states with MarvinSketch and assign flexible torsions to the oxadiazole and acetamide groups .
  • QSAR Studies: Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity data. Substituents like ethanesulfonyl enhance solubility and hydrogen bonding with Arg/Tyr residues .

Advanced: How to resolve contradictions between predicted and observed bioactivity data?

Answer:

  • Metabolite Screening: Use LC-MS to identify degradation products or active metabolites. For instance, sulfoxide derivatives may form under oxidative conditions .
  • Crystallographic Validation: Compare docking poses with X-ray structures of target-ligand complexes to identify steric clashes or solvation effects .

Advanced: What strategies validate the proposed mechanism of action (MOA)?

Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) for enzyme targets .
  • Gene Expression Profiling: Use RT-qPCR to assess downstream effects (e.g., apoptosis markers like caspase-3) in treated cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.